Technical Guide: Synthesis and Characterization of Non-1-en-4-yn-3-ol
Technical Guide: Synthesis and Characterization of Non-1-en-4-yn-3-ol
Disclaimer: Non-1-en-4-yn-3-ol is a novel chemical entity with no extensive documentation in current scientific literature. This guide, therefore, presents a theoretical framework for its synthesis and characterization based on established principles of organic chemistry and data from analogous compounds. The proposed experimental protocols are predictive and should be performed with all due caution by qualified personnel.
Introduction
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of Non-1-en-4-yn-3-ol, a polyfunctional organic molecule containing hydroxyl, vinyl, and alkynyl moieties. Such "en-yn-ol" structures are valuable intermediates in organic synthesis, offering multiple reactive sites for further functionalization. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a plausible synthetic route and a detailed plan for structural elucidation and characterization.
Molecular Structure and Properties (Predicted)
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IUPAC Name: Non-1-en-4-yn-3-ol
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Molecular Formula: C₉H₁₄O
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Molecular Weight: 138.21 g/mol
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Structure:
Proposed Synthetic Pathway
A retrosynthetic analysis of Non-1-en-4-yn-3-ol suggests a disconnection at the carbon-carbon bond between C3 and C2. This leads to a vinyl nucleophile synthon and an alkynyl aldehyde synthon. A practical and well-established method to achieve this transformation in the forward sense is the nucleophilic addition of a vinyl organometallic reagent to an alkynyl aldehyde.[1][2] A Grignard reaction is proposed for this key step due to its reliability and operational simplicity.[3][4][5][6]
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of Non-1-en-4-yn-3-ol.
Forward Synthesis
The proposed two-step forward synthesis involves the oxidation of a commercially available alcohol to the required aldehyde, followed by the key Grignard addition.
Caption: Proposed forward synthesis of Non-1-en-4-yn-3-ol.
Experimental Protocols
The following are detailed, albeit theoretical, protocols for the synthesis of Non-1-en-4-yn-3-ol.
Step 1: Synthesis of Hept-2-ynal
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Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (PCC, 1.5 eq.) and dichloromethane (DCM, 100 mL) under an inert atmosphere (N₂ or Ar).
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Reaction: Hept-2-yn-1-ol (1.0 eq.) dissolved in 20 mL of DCM is added dropwise to the stirring suspension at room temperature.
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Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
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Workup: The reaction mixture is filtered through a pad of silica gel, eluting with DCM. The filtrate is concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield Hept-2-ynal as a clear oil.
Step 2: Synthesis of Non-1-en-4-yn-3-ol
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Setup: A 250 mL three-neck round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere, is equipped with a magnetic stir bar, a dropping funnel, and a thermometer.
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Grignard Addition: The flask is charged with a solution of vinylmagnesium bromide (1.2 eq., typically 1.0 M in THF). The solution is cooled to 0 °C in an ice bath.
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Aldehyde Addition: Hept-2-ynal (1.0 eq.), dissolved in anhydrous tetrahydrofuran (THF, 30 mL), is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
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Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
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Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
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Purification: The crude alcohol is purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield Non-1-en-4-yn-3-ol.
Characterization Data (Predicted)
The following tables summarize the predicted data from standard analytical techniques for the structural confirmation of Non-1-en-4-yn-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data is based on established chemical shift ranges for similar functional groups.[7][8][9][10][11]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.90 | ddd | 1H | =CH- |
| ~5.45 | dt | 1H | H₂C= (trans to CH) |
| ~5.25 | dt | 1H | H₂C= (cis to CH) |
| ~4.50 | m | 1H | -CH(OH)- |
| ~2.20 | t | 2H | -C≡C-CH₂- |
| ~1.80 | s (broad) | 1H | -OH |
| ~1.50 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~1.40 | sextet | 2H | -CH₂-CH₃ |
| ~0.90 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~138.5 | =CH- |
| ~116.0 | H₂C= |
| ~87.0 | -C≡C- |
| ~82.0 | -C≡C- |
| ~65.0 | -CH(OH)- |
| ~31.0 | -CH₂-CH₂-CH₃ |
| ~22.0 | -CH₂-CH₃ |
| ~18.5 | -C≡C-CH₂- |
| ~13.5 | -CH₃ |
Infrared (IR) Spectroscopy
Characteristic vibrational frequencies are predicted for the key functional groups.[12][13][14][15][16][17][18][19]
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
|---|---|---|---|
| 3600-3200 | Strong, Broad | O-H | Stretch |
| 3100-3000 | Medium | =C-H | Stretch |
| 2960-2850 | Medium-Strong | C(sp³)-H | Stretch |
| ~2250 | Weak-Medium | C≡C | Stretch |
| ~1645 | Medium | C=C | Stretch |
| ~1100 | Strong | C-O | Stretch |
Mass Spectrometry (MS)
Predicted mass-to-charge ratios for the molecular ion and key fragments under Electron Ionization (EI).[17][20][21][22][23][24]
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 138 | [M]⁺ | Molecular Ion |
| 120 | [M - H₂O]⁺ | Loss of water (dehydration) |
| 109 | [M - C₂H₅]⁺ | Alpha-cleavage |
| 83 | [M - C₄H₉]⁺ | Cleavage at alkyne |
| 57 | [C₄H₉]⁺ | Butyl cation |
Visualization of Experimental Workflow
Caption: Experimental workflow for Non-1-en-4-yn-3-ol.
References
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- 15. chem.libretexts.org [chem.libretexts.org]
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